2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine
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Overview
Description
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H10FN3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and an ethanamine group at the 2-position makes this compound unique. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its derivatives, to form the benzimidazole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the benzimidazole ring through electrophilic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Ethanamine Group: The final step involves the alkylation of the 2-position of the benzimidazole ring with an ethanamine group. This can be achieved using reagents like ethylene diamine under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
2-(5-fluoro-1H-benzimidazol-2-yl)ethanamine can be compared with other similar compounds, such as:
2-(5-chloro-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.
2-(5-methyl-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a methyl group instead of fluorine.
2-(5-bromo-1H-benzimidazol-2-yl)ethanamine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRBTOABNFRJTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587985 |
Source
|
Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-22-3 |
Source
|
Record name | 2-(6-Fluoro-1H-benzimidazol-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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